molecular formula C7H6ClN3O2S B1431808 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride CAS No. 1423032-80-7

1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride

Cat. No.: B1431808
CAS No.: 1423032-80-7
M. Wt: 231.66 g/mol
InChI Key: RNHDFNHDSFLDGZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride (CAS 1423032-80-7) is a high-value chemical building block with the molecular formula C₇H₆ClN₃O₂S and a molecular weight of 231.66 g/mol . Its molecular architecture is based on a fused bicyclic framework consisting of a pyrazole ring condensed with a pyridine ring in a [3,4-b] configuration . The N1-methyl group locks the structure into the stable 1H-tautomeric form, which benefits from enhanced aromaticity, while the sulfonyl chloride group at the 5-position introduces significant electrophilic reactivity, making the compound an excellent candidate for further derivatization . This compound serves as an essential synthetic intermediate in medicinal chemistry and biological research. Its primary application is in the synthesis of novel kinase inhibitors, with derivatives showing potent, nanomolar-range inhibitory activity against tropomyosin receptor kinases (TRKs), which are prominent targets in anticancer drug discovery . Furthermore, researchers utilize it to develop enzyme activity probes for studying protein interactions and biochemical pathways . The compound is also used to create derivatives with significant anti-inflammatory properties, some demonstrating efficacy comparable to established drugs like diclofenac, as well as inhibitors for Phosphodiesterase Type IV (PDE4) . The synthesis is achieved via direct sulfonylation of 1-methyl-1H-pyrazolo[3,4-b]pyridine with chlorosulfonic acid under controlled, low-temperature conditions (0–5 °C) to ensure regioselectivity and prevent decomposition . The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, typically in the presence of a base catalyst like triethylamine and in solvents such as dichloromethane or acetonitrile, to form sulfonamides, sulfonate esters, and sulfonate thioesters . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11-7-5(3-10-11)2-6(4-9-7)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHDFNHDSFLDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The predominant and well-documented method for preparing 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride involves the direct sulfonylation of 1-methyl-1H-pyrazolo[3,4-b]pyridine using chlorosulfonic acid. This reaction introduces the sulfonyl chloride functional group at the 5-position of the fused bicyclic system.

Step Description Reagents Conditions Notes
1 Starting material preparation 1-methyl-1H-pyrazolo[3,4-b]pyridine Commercially available or synthesized via ring fusion methods Purity critical for selective sulfonylation
2 Sulfonylation reaction Chlorosulfonic acid (ClSO3H) Low temperature (0–5 °C), controlled addition Prevents decomposition and side reactions
3 Workup Quenching with ice/water, extraction Careful temperature control Isolates sulfonyl chloride product

This reaction is typically conducted at low temperatures to avoid decomposition of the sensitive sulfonyl chloride group and to ensure regioselective substitution at the 5-position of the heterocycle.

Detailed Reaction Conditions and Mechanism

  • Reagent : Chlorosulfonic acid acts both as a sulfonating agent and chlorinating agent, introducing the sulfonyl chloride group (-SO2Cl) directly onto the heterocyclic ring.
  • Temperature Control : The reaction is initiated at 0 °C or below to minimize side reactions and thermal degradation.
  • Reaction Time : Typically ranges from 1 to 3 hours depending on scale and stirring efficiency.
  • Mechanism : Electrophilic aromatic substitution occurs where the sulfonyl chloride group is introduced at the electron-rich 5-position of the pyrazolo[3,4-b]pyridine system.

Industrial and Continuous Flow Adaptations

In industrial settings, continuous flow chemistry is increasingly employed to optimize yield, reproducibility, and safety when handling corrosive reagents like chlorosulfonic acid. Automated flow reactors allow precise temperature and reagent feed control, enhancing the selective formation of this compound and minimizing hazardous byproducts.

Comparative Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale (Continuous Flow)
Starting Material 1-methyl-1H-pyrazolo[3,4-b]pyridine Same
Sulfonating Agent Chlorosulfonic acid Chlorosulfonic acid
Temperature 0–5 °C Precisely controlled 0–5 °C
Reaction Time 1–3 hours Shorter residence times due to flow control
Workup Quenching with water, extraction Automated quenching and separation
Yield Moderate to high (60–85%) Optimized for high yield (>85%)
Safety Considerations Requires careful handling of corrosive acid Enhanced safety with closed flow systems

Related Synthetic Strategies and Alternatives

While the direct sulfonylation with chlorosulfonic acid is the most straightforward and common approach, alternative synthetic strategies for the pyrazolo[3,4-b]pyridine core (precursor to the sulfonyl chloride) include:

  • Ring Fusion Methods : Building the pyrazole ring onto a pre-existing pyridine or vice versa, as reviewed in heterocyclic synthesis literature.
  • Halogenation Followed by Sulfonylation : Some synthetic routes may first halogenate the heterocycle at the desired position, followed by nucleophilic substitution to introduce sulfonyl chloride, but these are less common for this compound.

Summary of Research Findings

  • The sulfonyl chloride group in this compound is highly reactive, enabling further derivatization to sulfonamides, sulfonates, and other biologically relevant compounds.
  • Control of reaction parameters, especially temperature and reagent addition rate, is critical to prevent side reactions and ensure high purity.
  • Continuous flow technology enhances scalability and safety for industrial production.
  • The compound serves as a key intermediate in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents.

Chemical and Physical Data Summary Table

Property Data Source
Molecular Formula C7H6ClN3O2S
Molecular Weight 231.66 g/mol
CAS Number 1423032-80-7
IUPAC Name 1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride
SMILES CN1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl
Key Reaction Conditions Chlorosulfonic acid, 0–5 °C, 1–3 h

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, acetonitrile

    Catalysts: Base catalysts such as triethylamine

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride serves as an essential intermediate in the synthesis of various biologically active compounds. Its applications include:

  • Kinase Inhibitors : This compound is integral in developing inhibitors that target kinases associated with cancer and inflammatory diseases. For instance, derivatives synthesized from this compound have shown potent inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .
  • Anti-inflammatory Agents : Compounds derived from this compound exhibit significant anti-inflammatory properties, with some derivatives demonstrating efficacy comparable to established anti-inflammatory medications like diclofenac .

Biological Research

The compound is utilized in biological research for:

  • Enzyme Activity Probes : It is employed to develop probes for studying enzyme activities and protein interactions, facilitating a deeper understanding of biochemical pathways and potential therapeutic targets.

Industrial Applications

In industrial settings, this compound is used as a building block for synthesizing agrochemicals and specialty chemicals, enhancing the efficiency of chemical production processes.

Case Study 1: Inhibition of Phosphodiesterase Type IV (PDE4)

Research has shown that certain derivatives synthesized from this compound demonstrate potent inhibition of PDE4, an enzyme linked to inflammatory responses. Such findings highlight its potential in developing new anti-inflammatory therapeutics.

Case Study 2: Anticancer Activity

A study focused on synthesizing a series of pyrazolo[3,4-b]pyridine derivatives revealed that several compounds exhibited nanomolar inhibitory activities against TRKA, indicating their potential as anticancer agents targeting specific kinase pathways involved in tumor growth and survival .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions . The compound can inhibit enzyme activity by modifying active site residues, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Chloride Derivatives with Pyrazole/Pyrazolopyridine Cores

Table 1: Key Properties of Sulfonyl Chloride Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents/Features Key Data/Applications
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride C₇H₆ClN₃O₂S 247.67 Methyl at 1-position, sulfonyl chloride at 5 Predicted CCS values; no literature data
1-Methyl-1H-pyrazole-3-sulfonyl chloride C₄H₅ClN₂O₂S 180.61 89501-90-6 Pyrazole core, methyl at 1-position mp 36–39°C; commercial availability (Kanto Reagents)
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride C₈H₈ClN₃O₂S 245.68 1235439-97-0 Methyl at 1- and 3-positions 95% purity; Fluorochem-B catalog product
1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride C₉H₁₀ClN₃O₂S 275.72 1423028-53-8 Isopropyl substituent at 1-position Supplier data; InChIKey: NDVHAUPVPOLGEI

Key Observations :

  • Steric and Electronic Effects : The methyl group in the target compound reduces steric hindrance compared to the bulkier isopropyl group in the 1-(propan-2-yl) analog . This may enhance reactivity in nucleophilic substitution reactions.
  • Thermal Stability : The 1-methylpyrazole-3-sulfonyl chloride (mp 36–39°C) exhibits lower thermal stability than pyrazolopyridine analogs, likely due to reduced aromatic stabilization .
  • Commercial Availability : The 1,3-dimethyl derivative is available at 95% purity, suggesting industrial utility in drug synthesis, whereas the target compound lacks commercial data .

Pyrazolopyridine Derivatives with Alternative Functional Groups

Table 2: Functional Group Variations
Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties
Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate C₁₆H₁₄ClN₃O₂ Ester (carboxylate) 315.75 Predicted bp 453.1°C; density 1.33 g/cm³
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde C₈H₇N₃O Aldehyde 161.16 Stability: Requires -20°C storage
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₇H₁₃ClFN₃O₂ Carboxylic acid, fluorophenyl 345.76 Custom synthesis focus (Hairui Chem)

Key Observations :

  • Reactivity : Sulfonyl chlorides (e.g., the target compound) are more reactive toward nucleophiles than esters or aldehydes due to the electronegative chlorine leaving group .
  • Stability : The aldehyde derivative requires stringent storage conditions (-20°C), whereas sulfonyl chlorides are typically stored at ambient temperatures with desiccants .

Biological Activity

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active compounds. This article provides an overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C7_7H6_6ClN3_3O2_2S
  • Molecular Weight : 231.66 g/mol
  • CAS Number : 1423032-80-7

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazolo[3,4-b]pyridine with chlorosulfonic acid under controlled conditions to ensure selective formation of the sulfonyl chloride group. The process is often conducted at low temperatures to prevent decomposition and side reactions .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives and other biologically relevant compounds .

Medicinal Chemistry Applications

This compound is utilized as an intermediate in the development of several classes of biologically active compounds:

  • Kinase Inhibitors : It plays a crucial role in synthesizing inhibitors targeting various kinases involved in cancer and inflammatory diseases.
  • Anti-inflammatory Agents : Compounds derived from this sulfonyl chloride exhibit significant anti-inflammatory properties. For instance, some derivatives have shown IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies

  • Inhibition of Phosphodiesterase Type IV (PDE4) :
    • Pyrazolo[3,4-b]pyridine derivatives have been identified as potent PDE4 inhibitors, which are beneficial for treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity :
    • Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as selective protein inhibitors with potential anticancer activity. These compounds demonstrate significant cytotoxic effects against various cancer cell lines .

Research Findings

StudyFindings
MDPI Review (2022)Highlighted the role of pyrazolo derivatives in developing anti-inflammatory agents with low toxicity and good bioavailability .
Biosynth Study (2024)Discussed the compound's application in synthesizing kinase inhibitors and its role in biological research for enzyme activity studies .
PubChem DataProvided structural information and predicted collision cross-section data for various adducts formed from the compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of the pyrazolo-pyridine core. A general approach includes refluxing the precursor with chloranil (a chlorinating agent) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH) to isolate the sulfonyl chloride. Critical parameters include reaction time, temperature, and stoichiometry of chloranil to precursor. Purification via recrystallization from methanol is recommended to achieve >95% purity . Alternative routes may use THF as a solvent with NaH/MeI for methylation steps, though regioselectivity must be monitored .

Q. How can researchers optimize the purification of this compound to achieve high purity?

  • Methodological Answer : Recrystallization from methanol is a standard method, but solvent selection (e.g., ethanol or acetonitrile) can influence crystal morphology and purity. Post-synthesis, repeated washing with water removes unreacted reagents, and drying over anhydrous Na₂SO₄ ensures residual moisture elimination. Analytical techniques like TLC or HPLC should validate purity before proceeding to downstream applications .

Q. What safety protocols are essential when handling sulfonyl chloride derivatives like this compound?

  • Methodological Answer : Due to its reactivity and potential corrosivity (H314 hazard), use personal protective equipment (PPE) including gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation. Quench residual sulfonyl chloride with ice-cold NaOH to prevent exothermic decomposition. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., room temperature in airtight containers) .

Advanced Research Questions

Q. What spectroscopic and crystallographic methods confirm the structure and purity of this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at N1, sulfonyl at C5). For example, methyl protons appear as singlets near δ 2.55–3.22 ppm .
  • XRD : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) provides bond lengths (C–C ~1.48 Å) and angles, confirming regiochemistry. Peaks at 2θ = 8.8°–28.2° are characteristic of pyrazolo-pyridine frameworks .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 257.1 for C₈H₇ClN₂O₂S) .

Q. How do reaction solvent systems (e.g., xylene vs. THF) impact the regioselectivity in sulfonylation of pyrazolo-pyridine derivatives?

  • Methodological Answer : Polar aprotic solvents like THF favor nucleophilic substitution at the sulfonyl site, while non-polar solvents (xylene) may stabilize intermediates via π-π stacking. For example, THF/NaH conditions yield 85–90% regioselective methylation at N1, whereas xylene promotes sulfonyl chloride formation at C5. Solvent choice must align with the desired substitution pattern .

Q. What strategies address discrepancies in reaction yields when scaling up pyrazolo-pyridine sulfonyl chloride synthesis?

  • Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Use controlled addition of chloranil to avoid exothermic runaway. Transition from batch to flow chemistry improves heat transfer. For example, a continuous flow reactor at 105°C with Pd(PPh₃)₄ catalysis increased yield by 15% compared to batch methods .

Q. How do structural modifications (e.g., substituent position) correlate with biological activity in pyrazolo-pyridine derivatives?

  • Methodological Answer : Substituents at C3 and C5 significantly influence bioactivity. For instance, 4-benzylsulfanyl derivatives exhibit antiviral properties (IC₅₀ = 2.1 µM against HSV-1), while 3-methyl analogs show anti-mycobacterial activity (MIC = 12.5 µg/mL). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques. For example, if DSC (Differential Scanning Calorimetry) reports a melting point (mp) of 57°C, but literature cites 36–39°C, assess purity via HPLC and recrystallize. Discrepancies may arise from polymorphic forms, which XRD can differentiate (e.g., monoclinic vs. orthorhombic crystals) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Reactant of Route 2
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1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride

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